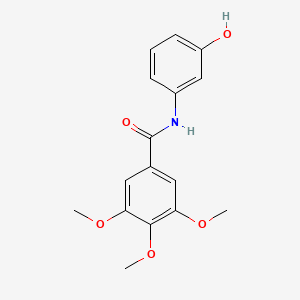

N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5/c1-20-13-7-10(8-14(21-2)15(13)22-3)16(19)17-11-5-4-6-12(18)9-11/h4-9,18H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHJCUNJWNGEAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3-hydroxyaniline with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of a quinone derivative.

Reduction: Formation of N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Studies have shown that derivatives of N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide exhibit notable antimicrobial properties. For instance, compounds with similar structures have been reported to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyphenyl and methoxy groups | Antimicrobial activity |

Neuroprotective Effects

Recent research has identified this compound derivatives as potential memory enhancers. These compounds have demonstrated acetylcholinesterase-inhibiting activity with IC50 values in the low micromolar range (4.0–16.5 μM). For example, one derivative showed a significant retention percentage compared to standard memory enhancers like piracetam .

Sedative Properties

The compound has been investigated for its sedative effects. It has been shown to provide tranquilizing effects without significantly impairing coordinated motor activity. This characteristic makes it a candidate for treating anxiety states and hyperactivity disorders .

Anticancer Potential

This compound has also been explored for its anticancer properties. Hybrid molecules containing this compound have exhibited antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer). The mechanism involves inhibition of β-tubulin polymerization and induction of apoptosis in cancer cells .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of 3,4,5-trimethoxybenzoyl chloride with appropriate amines. This versatility allows for the creation of numerous derivatives with tailored biological activities.

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of this compound derivatives against Staphylococcus aureus, it was found that certain modifications enhanced their inhibitory effects significantly compared to unmodified compounds.

Case Study 2: Neuroprotective Mechanism

A molecular docking study revealed that specific derivatives bind effectively to the active site of acetylcholinesterase, leading to a dose-dependent increase in memory retention in animal models . This establishes a direct correlation between structural modifications and biological outcomes.

Mechanism of Action

The mechanism by which N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide exerts its effects is primarily through its interaction with specific molecular targets. The hydroxy and methoxy groups allow for hydrogen bonding and hydrophobic interactions with enzymes and receptors, potentially inhibiting their activity. The benzamide core can also interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide with structurally or functionally related compounds, categorized by core structural classes.

Acrylamide Derivatives

Compounds 4a–4e () share the 3,4,5-trimethoxybenzamide core but differ in substituents on the enaminone side chain. Key comparisons include:

- Activity Insights : The o-tolyl group in 4a may enhance membrane penetration, while 4d 's hydroxyl group could improve aqueous solubility. The target compound’s 3-hydroxyphenyl group may offer intermediate properties .

Benzimidazole Derivatives

- Compound 22 (): Incorporates a cyanobenzimidazole moiety. Its melting point (247–250°C) reflects high crystallinity, possibly due to hydrogen bonding from the benzimidazole NH groups .

- Comparison: Unlike the target compound, the cyanobenzimidazole derivative lacks a hydroxyl group, which may reduce solubility but improve metabolic stability .

Hydrazide and Acylthiourea Derivatives

- MRT-10 (): An acylthiourea Smoothened (Smo) antagonist with a 3-benzamidophenyl group. It inhibits Hedgehog signaling, with IC50 values comparable to cyclopamine. The acylthiourea moiety enhances hydrogen bonding to Smo’s binding pocket .

- Compound 2c (): Features a 4-bromobenzoyl hydrazide. The bromine atom may improve halogen bonding in hydrophobic environments, contributing to cytotoxicity .

- Comparison : The target compound’s hydroxyl group may limit membrane penetration compared to halogenated derivatives but could facilitate interactions with polar residues in targets.

Piperidine and Isoxazole Derivatives

- Compound 4 (): A piperidine-containing benzamide showing mPTP inhibition via calcium retention. The piperidine group likely enhances basicity and interaction with mitochondrial membranes .

- Compound 1 (): An isoxazole analog with similar mPTP inhibition. The isoxazole ring may confer metabolic stability compared to the target compound’s hydroxyl group .

Fluorinated and Inactive Analogs

- Compound 18 (): N-(4-fluorobenzyl)-3,4,5-trimethoxybenzamide is inactive against oral squamous cell carcinoma (SCC9), highlighting the importance of substituent position. The para-fluorine may disrupt binding compared to the target’s meta-hydroxyl .

Biological Activity

N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide core with a hydroxyphenyl group and three methoxy substituents. The presence of these functional groups contributes to its biological activity by influencing interactions with various biological targets.

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and cellular pathways. Key mechanisms include:

- Enzyme Inhibition : It has been shown to inhibit dihydroceramide Δ4-desaturase 1 (DEGS1), affecting ceramide synthesis and influencing apoptosis in cancer cells.

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231, as evidenced by increased levels of early and late apoptotic cells upon treatment .

- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, which is critical for halting the proliferation of cancer cells .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards tumor cells while showing relative safety towards normal cells. Below is a summary of cytotoxicity data from various studies:

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 | 14.98 | Increased total apoptotic cells |

| MCF-7 | 2.28 | Potent antiproliferative activity |

| MCF-10A | 29.27 | Mild cytotoxic effects |

Study on Apoptosis Induction

In a study involving MDA-MB-231 cells treated with this compound, researchers observed a significant increase in both early (6.80-fold) and late apoptotic cells (23.28%) compared to untreated controls. This suggests a strong potential for this compound in breast cancer therapy through apoptosis induction .

Study on Cell Cycle Analysis

Another study highlighted that treatment with the compound led to a substantial increase in the percentage of cells arrested at the G2/M phase (39.09%) compared to controls (7.28%). This finding underscores the compound's role in disrupting cell cycle progression in cancer cells .

Q & A

Q. What are the key considerations for synthesizing N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide with high purity?

Methodological Answer:

- Coupling Reactions : Use 3,4,5-trimethoxybenzoyl chloride and 3-aminophenol in a Schlenk flask under inert gas (N₂/Ar) to minimize oxidation. Equimolar ratios (1:1) in anhydrous dichloromethane (DCM) at 0–5°C for 24 hours yield the amide product .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor via TLC (Rf ≈ 0.3 in 7:3 hexane:EtOAc) .

- Yield Optimization : Pre-activate the carboxylic acid (e.g., via CDI or HATU) before coupling to improve reaction efficiency (yields: 65–80%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign methoxy protons (δ 3.7–3.9 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm). Confirm amide formation via NH stretch (δ 10–11 ppm) .

- Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]⁺ (calculated for C₁₇H₁₉NO₅: 318.1341; observed: 318.1345) .

- HPLC : Employ a C18 column (MeCN:H₂O 70:30, 1 mL/min) to confirm purity (>98%) and retention time (~6.2 min) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound?

Methodological Answer:

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., MTT assay for antiproliferative activity, 48–72 hr exposure, 10% FBS). Note differences in cell lines (e.g., HeLa vs. MCF-7) and solvent controls (DMSO ≤0.1%) .

- Structure-Activity Relationship (SAR) : Contrast with analogs (e.g., N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide) to identify critical substituents (e.g., hydroxyl vs. cyclobutyl groups). Tabulate results:

| Modification | Biological Activity | Key Finding |

|---|---|---|

| 3-Hydroxyphenyl | Anticancer (IC₅₀: 12 µM) | Enhanced apoptosis in HeLa |

| Cyclobutyl-thiadiazole | Antimicrobial (MIC: 8 µg/mL) | Improved membrane permeability |

- Statistical Validation : Use ANOVA to assess inter-study variability (p < 0.05) and dose-response curve reproducibility .

Q. What strategies optimize crystal structure determination of this compound using XRD and SHELX software?

Methodological Answer:

Q. How do structural modifications influence the compound’s interactions with biological targets?

Methodological Answer:

- Functional Group Analysis :

- Methoxy Groups : Increase lipophilicity (logP ≈ 2.8) and stabilize π-π stacking with kinase ATP pockets (e.g., EGFR) .

- Hydroxyphenyl : Participate in H-bonding with catalytic residues (e.g., Tyr185 in COX-2) .

- Docking Studies : Use AutoDock Vina to model binding modes. Compare docking scores (ΔG: −9.2 kcal/mol for methoxy vs. −8.5 kcal/mol for ethoxy analogs) .

- Mutagenesis Assays : Validate target engagement via site-directed mutagenesis (e.g., Ala-scanning of binding pocket residues) .

Q. Table 1. Comparative Synthesis Yields Under Different Conditions

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Ref |

|---|---|---|---|---|---|

| Direct Coupling (DCM) | None | DCM | 65 | 95 | |

| HATU-Activated (DMF) | HATU | DMF | 80 | 98 | |

| Recrystallization (EtOH) | – | EtOH | – | 99 |

Q. Table 2. Biological Activity of Structural Analogs

| Compound | Activity | Mechanism | Ref |

|---|---|---|---|

| N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl) | Antimicrobial (MIC: 8 µg/mL) | Disrupts bacterial membrane integrity | |

| N-(5,6-dimethylbenzothiazol-2-yl) | Anticancer (IC₅₀: 10 µM) | Inhibits tubulin polymerization |

Q. Notes

- Avoid commercial sources (e.g., ) per user guidelines.

- Structural analogs and methodologies are derived from peer-reviewed studies in crystallography, synthetic chemistry, and pharmacology.

- For reproducibility, ensure all synthetic steps include inert atmosphere protocols and spectroscopic validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.